Benzvalene

Descripción

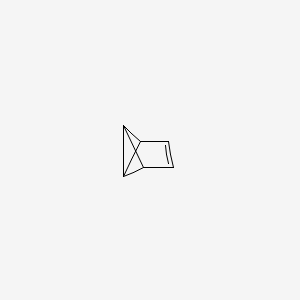

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

659-85-8 |

|---|---|

Fórmula molecular |

C6H6 |

Peso molecular |

78.11 g/mol |

Nombre IUPAC |

tricyclo[3.1.0.02,6]hex-3-ene |

InChI |

InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H |

Clave InChI |

VMQPMGHYRISRHO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2C3C1C23 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Historical Syntheses of Benzvalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzvalene, a highly strained valence isomer of benzene, has captivated chemists for decades due to its unique bonding and reactivity. Its synthesis has been a landmark in the study of strained organic molecules. This technical guide provides an in-depth review of the two primary historical methods for synthesizing this compound: the photochemical synthesis from benzene and the chemical synthesis developed by Katz and Wang. This document includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to serve as a comprehensive resource for researchers.

Introduction

This compound (tricyclo[3.1.0.02,6]hex-3-ene) is a fascinating, high-energy isomer of benzene. First synthesized in 1967, its strained bicyclobutane core imparts significant reactivity, making it a valuable intermediate in the synthesis of other complex molecules.[1] However, this high steric strain also renders pure this compound dangerously explosive.[1] This guide details the seminal synthetic routes to this intriguing molecule, providing the technical details necessary for a thorough understanding of these historical methods.

Photochemical Synthesis of this compound from Benzene

The first successful synthesis of this compound was achieved by Wilzbach, Ritscher, and Kaplan in 1967 through the ultraviolet irradiation of benzene.[2] This method, while groundbreaking, is characterized by low yields.

Reaction Pathway and Mechanism

The photochemical isomerization of benzene to this compound is a complex process that proceeds through an excited singlet state of benzene. Upon absorption of UV light in the range of 237-254 nm, benzene is excited to its S1 state, which can then undergo a symmetry-allowed electrocyclization to form prefulvene, a fleeting intermediate. Prefulvene can then rearrange to form this compound, among other benzene isomers like Dewar benzene and fulvene.[1] The quantum yield for the formation of this compound in aqueous solution has been determined to be approximately 0.1.[3]

Caption: Photochemical synthesis of this compound from benzene.

Experimental Protocol

-

Apparatus: A photochemical reactor equipped with a low-pressure mercury lamp (emitting at 254 nm) and a quartz reaction vessel is required. The setup should allow for the circulation of the reactant solution and cooling to maintain a constant temperature.

-

Procedure: A solution of benzene in an inert solvent (e.g., a hydrocarbon or aqueous solution) is irradiated with UV light. The reaction progress is monitored by gas chromatography (GC) to determine the formation of this compound and other isomers. Due to the low conversion rates and the formation of multiple photoproducts, the purification of this compound from the reaction mixture is challenging and typically involves preparative GC.

Quantitative Data

| Parameter | Value | Reference |

| Wavelength of Light | 237-254 nm | [1] |

| Quantum Yield (aqueous) | ~0.1 | [3] |

| Chemical Yield | Low (preparative scale) | [1] |

Chemical Synthesis of this compound by Katz and Wang

In 1971, Thomas J. Katz and E. Jang Wang developed a more practical and higher-yielding synthesis of this compound.[4] This method made this compound more accessible for further study and use as a synthetic precursor.

Reaction Pathway and Mechanism

The Katz synthesis involves the reaction of cyclopentadienyllithium with dichloromethane and methyllithium. The reaction is thought to proceed through the formation of a chlorocarbene intermediate, which then reacts with the cyclopentadienide anion in a series of steps to form the tricyclic this compound skeleton.

Caption: The Katz and Wang synthesis of this compound.

Experimental Protocol

-

Reagents and Apparatus: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Anhydrous solvents are essential. The reaction requires a flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, cooled in a suitable bath (e.g., dry ice/acetone).

-

Procedure:

-

Freshly distilled cyclopentadiene is dissolved in anhydrous dimethyl ether and cooled to -45 °C.

-

A solution of methyllithium in diethyl ether is added dropwise to the cyclopentadiene solution to form cyclopentadienyllithium.

-

A solution of dichloromethane in dimethyl ether is then added slowly, followed by another equivalent of methyllithium solution, while maintaining the temperature at -45 °C.

-

The reaction mixture is stirred at this temperature for several hours.

-

The reaction is quenched by the addition of water at low temperature.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

This compound is isolated from the reaction mixture by distillation or preparative GC. Extreme caution must be exercised during the isolation of pure this compound due to its explosive nature. It is often handled as a solution in an inert solvent.

-

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | -45 °C | [1] |

| Yield | Moderate | [4] |

Spectroscopic Characterization of this compound

The structure of this compound has been confirmed by various spectroscopic methods. Due to its instability, obtaining high-quality spectra requires careful handling.

| Proton (¹H) | Chemical Shift (ppm) |

| H1, H6 | ~3.6 |

| H2, H5 | ~1.8 |

| H3, H4 | ~6.4 |

| Carbon (¹³C) | Chemical Shift (ppm) |

| C1, C6 | ~40 |

| C2, C5 | ~25 |

| C3, C4 | ~135 |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an approximation based on available information for similar structures and should be used as a reference.

Safety and Handling

Extreme caution is paramount when working with this compound.

-

Explosion Hazard: Pure this compound is a shock-sensitive and explosive compound.[1] It should never be handled in its pure, neat form. All operations should be conducted with the product in a dilute solution.

-

Toxicity: Benzene, a starting material in the photochemical synthesis, is a known carcinogen and is highly flammable.[5][6][7][8][9] All handling of benzene must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Methyllithium is pyrophoric and corrosive.

-

Odor: this compound has an extremely foul odor.[1]

-

General Precautions:

-

Always work behind a safety shield.

-

Use small-scale reactions whenever possible.

-

Avoid scratching or applying any form of friction to containers with this compound solutions.

-

Ensure all glassware is free of cracks and scratches.

-

Properly quench all reactive reagents and dispose of waste according to institutional safety guidelines.

-

Conclusion

The historical syntheses of this compound represent significant achievements in organic chemistry, paving the way for the exploration of other strained ring systems. While the photochemical method was the first to provide access to this molecule, the chemical synthesis developed by Katz and Wang offered a more practical route. A thorough understanding of these methods, coupled with stringent safety protocols, is essential for any researcher interested in the fascinating chemistry of this compound and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. media.bazan.co.il [media.bazan.co.il]

- 6. cpchem.com [cpchem.com]

- 7. carlroth.com [carlroth.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. airgas.com [airgas.com]

The Discovery and Initial Characterization of Benzvalene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzvalene (tricyclo[3.1.0.02,6]hex-3-ene), a tricyclic valence isomer of benzene, has captivated chemists since its discovery due to its high degree of steric strain and unique chemical reactivity. First synthesized in 1967, its challenging isolation and inherent instability have made it a subject of significant academic interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols from seminal literature, and visualizations of its chemical pathways.

Introduction

This compound is a notable member of the (CH)₆ family of hydrocarbon isomers, which also includes benzene, Dewar benzene, and prismane. Its strained bicyclobutane and cyclobutene rings result in a high strain energy, making it kinetically unstable and prone to explosive decomposition in its pure form. Despite its instability, the development of a practical synthesis by Katz et al. opened avenues for its use as a synthetic intermediate, particularly in the formation of other strained hydrocarbon scaffolds.[1] This document details the foundational work that enabled the study of this remarkable molecule.

Discovery and Synthesis

Initial Discovery via Photolysis of Benzene

This compound was first prepared by K. E. Wilzbach, J. S. Ritscher, and L. Kaplan in 1967.[2] Their method involved the liquid-phase photolysis of benzene with light at wavelengths of 2537 Å. This photochemical approach also yielded fulvene and Dewar benzene, albeit in low yields. The initial isolation of this compound was a significant achievement, confirming the existence of this highly strained benzene isomer.

Improved Chemical Synthesis by Katz et al.

A more practical and higher-yield synthesis of this compound was developed in 1971 by Thomas J. Katz, E. Jang Wang, and Nancy Acton.[1][3] This method, which avoids the low yields of the photochemical route, has become the standard for preparing this compound in solution.

Caution: this compound is explosive in pure form and possesses an extremely foul odor. All manipulations should be carried out in a well-ventilated fume hood, and the compound should be kept in solution.

Materials:

-

Cyclopentadiene

-

Methyllithium (CH₃Li) in diethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl ether (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

A solution of cyclopentadiene in anhydrous dimethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cooled to -45 °C in a cryostat.

-

An equimolar amount of methyllithium in diethyl ether is added dropwise to the cyclopentadiene solution with stirring to form lithium cyclopentadienide.

-

A solution of dichloromethane in dimethyl ether is then added to the reaction mixture.

-

A second portion of methyllithium in diethyl ether is subsequently added, maintaining the temperature at -45 °C.

-

The reaction is allowed to proceed at this temperature. The original report does not specify the reaction time, but it is presumed to be on the order of hours.

-

Upon completion, the dimethyl ether is removed by evaporation under reduced pressure at low temperature.

-

The remaining solution, containing this compound, benzene, and other byproducts in diethyl ether, is carefully distilled at ambient temperature and reduced pressure to yield a solution of this compound. The reported yield of this compound from this procedure is approximately 29%.[1][3]

Structural and Physicochemical Properties

This compound is a highly strained molecule with unique structural and energetic properties. Due to its instability, much of its detailed structural characterization comes from computational studies, which complement experimental thermochemical data.

Thermochemical Data

The high degree of ring strain in this compound results in a significantly higher energy content compared to its aromatic isomer, benzene.

| Property | Value | Reference(s) |

| Strain Energy | 80.3 kcal/mol (336 kJ/mol) | [4] |

| Enthalpy of Isomerization | -283 ± 1 kJ/mol (-67.6 kcal/mol) | [5] |

| Isomerization Barrier | 26.7 kcal/mol (111.7 kJ/mol) | [4] |

| Half-life (in isohexane) | ~10 days at room temperature | [4] |

Molecular Structure

Experimental determination of this compound's precise bond lengths and angles is challenging. The data presented below are derived from ab initio computational models, which provide a reliable theoretical structure.

| Parameter | Bond | Calculated Value (Å) |

| Bond Lengths | C1-C2 / C1-C6 | 1.52 |

| C2-C6 | 1.58 | |

| C2-C3 / C5-C6 | 1.51 | |

| C3-C4 / C4-C5 | 1.51 | |

| C=C (C4=C5 implicit) | 1.34 | |

| Bond Angles | ∠C2-C1-C6 | 60.0° (typical for cyclopropane) |

| ∠C1-C2-C3 / ∠C1-C6-C5 | 108.0° |

Note: The values presented are representative of those found in computational studies and may vary slightly depending on the level of theory used.

Initial Spectroscopic Characterization

The initial characterization of this compound relied on standard spectroscopic techniques, though the compound's reactivity and the presence of byproducts in early syntheses presented challenges.

¹H NMR Spectroscopy

While the original publications did not detail the full ¹H NMR spectrum, the structure of this compound suggests a complex pattern of signals for the six protons, which are in four distinct chemical environments. The olefinic protons on the cyclobutene ring would be expected to resonate in the vinyl region, while the protons on the bicyclobutane moiety would appear at higher field, characteristic of strained aliphatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its structural components. No fully assigned experimental spectrum is readily available in the literature, but the expected absorption regions are summarized below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alkene | =C-H stretch | 3050 - 3150 |

| C=C stretch | 1640 - 1680 | |

| Strained Alkane (Bicyclobutane) | C-H stretch | 2850 - 3000 |

| C-C stretch/bend | Fingerprint Region |

The presence of the strained rings would likely lead to a complex fingerprint region, making it a unique identifier for the molecule.

Stability and Isomerization

This compound is kinetically unstable and readily isomerizes to the thermodynamically far more stable benzene. This process can be induced thermally or photochemically.

The thermal isomerization of this compound to benzene has a half-life of approximately 10 days at room temperature.[4] This transition is formally symmetry-forbidden as a concerted process. It is believed to proceed through a diradical intermediate, which allows for the rearrangement of the carbon skeleton to form the aromatic ring.[4]

Conclusion

The discovery and initial characterization of this compound marked a significant milestone in the study of strained organic molecules and the valence isomers of benzene. The development of a viable chemical synthesis by Katz and coworkers was crucial in enabling further investigation into its unique reactivity and its utility as a synthetic precursor. While its inherent instability has limited its commercial application, this compound remains a molecule of fundamental importance to physical organic chemistry, providing valuable insights into chemical bonding, steric strain, and reaction mechanisms. The foundational work summarized in this guide continues to inform contemporary research in materials science and drug development, where strained molecular architectures are of growing interest.

References

Spectroscopic Properties of Benzvalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzvalene (tricyclo[3.1.0.02,6]hex-3-ene) is a highly strained valence isomer of benzene.[1] Its unique cage-like structure and significant ring strain make it a molecule of considerable interest in physical organic chemistry and as a precursor in specialized syntheses. However, its high reactivity and inherent instability present significant challenges for its isolation and spectroscopic characterization.[1] This technical guide provides a comprehensive overview of the available and expected spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for handling and analyzing this labile molecule are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the symmetry of this compound, NMR provides critical information on the electronic environment of its unique carbon and hydrogen atoms.

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three sets of chemically equivalent carbon atoms in the molecule. Due to the strained bicyclobutane and cyclobutene rings, the carbon chemical shifts are expected in the upfield region compared to aromatic compounds.

| Carbon Atom(s) | Chemical Shift (δ) [ppm] | Multiplicity (Proton Coupled) |

| C1, C2 | Not available | Doublet |

| C3, C5 | Not available | Doublet |

| C4, C6 | Not available | Doublet |

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is anticipated to show three signals, corresponding to the three distinct proton environments. The olefinic protons are expected to be the most downfield, while the bridgehead and cyclopropyl protons will likely appear at higher field.

| Proton(s) | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Expected Coupling Constants (J) [Hz] |

| H1, H2 | ~3.0 - 4.0 | Complex Multiplet | Not available |

| H3, H5 | ~6.0 - 6.5 | Doublet of Triplets | Not available |

| H4, H6 | ~1.5 - 2.5 | Complex Multiplet | Not available |

Note: The expected chemical shifts are estimations based on general principles and data from substituted this compound derivatives, such as BN-benzvalene.[2] Obtaining a high-resolution 1H NMR spectrum of this compound is complicated by its thermal instability.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to be dominated by C-H and C=C stretching and bending vibrations characteristic of its strained olefinic and saturated ring systems.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| =C-H Stretch | ~3050 - 3150 | Medium |

| C-H Stretch (saturated) | ~2850 - 3000 | Medium-Strong |

| C=C Stretch | ~1600 - 1650 | Medium-Weak |

| C-H Bend | ~1400 - 1470 | Medium |

| Skeletal Vibrations | Fingerprint Region (<1400) | Complex |

Specific peak assignments from an experimental gas-phase or solution-phase IR spectrum of pure this compound are not widely reported. The expected values are based on characteristic frequencies for similar structural motifs.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the high lability of this compound, obtaining a clean mass spectrum is challenging, as it can readily isomerize to benzene under the high-energy conditions of electron impact (EI) ionization.[5][6]

| m/z | Ion | Expected Relative Abundance | Notes |

| 78 | [C6H6]+• | High | Molecular ion. May be identical to the benzene molecular ion due to in-source isomerization. |

| 77 | [C6H5]+ | High | Loss of a hydrogen radical. |

| 52 | [C4H4]+• | Medium | Fragmentation of the six-membered ring. |

| 51 | [C4H3]+ | Medium | Loss of a hydrogen radical from the m/z 52 fragment. |

| 39 | [C3H3]+ | Medium | Cyclopropenyl cation, a common fragment in the mass spectra of cyclic C6 hydrocarbons. |

The fragmentation pattern is expected to be very similar, if not identical, to that of benzene due to the facile rearrangement of the this compound molecular ion to the more stable benzene radical cation upon ionization.[5][6]

Experimental Protocols

The inherent instability and volatility of this compound necessitate specialized handling and analytical procedures.

General Handling of Air-Sensitive and Volatile Compounds

Due to its reactivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[7] The use of a glovebox or Schlenk line techniques is highly recommended for all sample manipulations. Its volatility requires that all containers be securely sealed and transfers be performed efficiently to minimize sample loss.

NMR Sample Preparation for Unstable Compounds

A generalized workflow for preparing an NMR sample of an unstable compound like this compound is as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A BN-Benzvalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers" [notes.fluorine1.ru]

- 7. benchchem.com [benchchem.com]

The Tautomeric Dance of Benzene: A Technical Guide to the Ring Strain in Benzvalene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

The deceptively simple formula C₆H₆ belies a fascinating landscape of chemical isomers, each with unique structural and energetic properties. Among these, the valence isomers of benzene—benzvalene, Dewar benzene, and prismane—represent highly strained systems whose study provides deep insights into chemical bonding, reactivity, and the limits of molecular stability. This technical guide offers an in-depth exploration of the ring strain in these remarkable molecules, presenting quantitative data, detailed experimental and computational methodologies, and visualizations of their interconversion pathways. This information is particularly relevant for drug development professionals, as strained ring systems are increasingly utilized as bioisosteres and pharmacophores to modulate the physicochemical properties of drug candidates.

Quantitative Analysis of Strain and Structure

The enhanced reactivity of benzene's valence isomers is a direct consequence of their significant ring strain, which arises from the deviation of bond angles and lengths from their ideal values. The following tables summarize key quantitative data, comparing the energetic and structural parameters of benzene, this compound, Dewar benzene, and prismane.

Table 1: Comparative Strain and Thermochemical Data

| Compound | IUPAC Name | Relative Energy (kcal/mol)¹ | Strain Energy (kcal/mol)² | Experimental Enthalpy of Formation (ΔHf°) (kcal/mol) |

| Benzene | Benzene | 0.0 | 0.0 | 19.8 |

| This compound | Tricyclo[3.1.0.02,6]hex-3-ene | 68.1 | ~71 | 92 ± 2[1] |

| Dewar Benzene | Bicyclo[2.2.0]hexa-2,5-diene | 71.9 | >47.8 | 67.9 ± 1.4 |

| Prismane | Tetracyclo[2.2.0.02,6.03,5]hexane | 108.9 | ~90 | Not Available |

¹ Relative energies are based on computational studies of the C₆H₆ potential energy surface and represent the energy difference with respect to benzene, the global minimum. ² Strain energy is estimated relative to the strain-free benzene molecule.

Table 2: Comparison of Key Experimental and Computational Bond Lengths and Angles

| Molecule | Bond | Experimental Length (Å) | Computational Length (Å) | Angle | Experimental Angle (°) | Computational Angle (°) |

| Benzene | C-C | 1.397 | 1.399 | C-C-C | 120.0 | 120.0 |

| C-H | 1.084 | 1.087 | H-C-C | 120.0 | 120.0 | |

| This compound | C1-C2 | 1.529 | 1.531 | C1-C6-C5 | 56.7 | 56.6 |

| C2-C3 | 1.511 | 1.513 | C2-C1-C6 | 93.4 | 93.5 | |

| C3-C4 | 1.341 | 1.343 | H-C3=C4 | 135.3 | 135.1 | |

| Dewar Benzene | C1-C4 | 1.578 | 1.580 | C1-C2-C3 | 86.9 | 87.0 |

| C1-C2 | 1.524 | 1.526 | C2-C1-C6 | 85.8 | 85.9 | |

| C2=C3 | 1.345 | 1.347 | Dihedral | 116.8 | 117.0 | |

| Prismane | C-C (triangular face) | 1.545 | 1.548 | C-C-C (triangular) | 60.0 | 60.0 |

| C-C (square face) | 1.545 | 1.548 | C-C-C (square) | 90.0 | 90.0 |

Note: Experimental data for the parent Dewar benzene and prismane are scarce due to their instability. The data presented are from a combination of studies on the parent molecules and their derivatives, complemented by high-level computational data for consistency.

Experimental and Computational Protocols

The determination of the properties of these strained molecules requires a combination of sophisticated experimental and computational techniques.

Experimental Methodologies

The synthesis of these highly strained molecules represents a significant challenge in organic chemistry.

-

This compound (Katz et al., 1971): The improved synthesis of this compound involves the reaction of cyclopentadienyl anion with dichloromethane and methyllithium in dimethyl ether at low temperatures (-45 °C)[2]. This method provided access to larger quantities of this compound for further study.

-

Dewar Benzene (van Tamelen & Pappas, 1963): The first synthesis of the unsubstituted Dewar benzene was achieved through the photoisomerization of cis-1,2-dihydrophthalic anhydride, followed by oxidative decarboxylation with lead tetraacetate[3].

-

Prismane (Katz & Acton, 1973): The synthesis of prismane is a multi-step process starting from this compound. The key step involves the formation of a cage-like intermediate through a series of reactions, followed by a final photochemical rearrangement to the prismane skeleton[4].

-

Bomb Calorimetry (Heat of Combustion): The strain energy of a molecule can be experimentally determined by measuring its heat of combustion. The procedure involves:

-

A precisely weighed sample of the compound is placed in a bomb calorimeter.

-

The bomb is filled with high-pressure oxygen.

-

The sample is ignited, and the total heat evolved during complete combustion is measured by the temperature change of the surrounding water bath.

-

The experimental heat of combustion is then compared to the theoretical heat of combustion of a strain-free reference compound with the same atomic composition to calculate the strain energy.

-

-

Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions. The process involves:

-

A beam of high-energy electrons is directed at a gaseous sample of the molecule.

-

The electrons are scattered by the molecule's atomic nuclei, creating a diffraction pattern.

-

The analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles.

-

-

X-ray Crystallography: While the parent isomers are often too unstable to be crystallized, X-ray crystallography of more stable derivatives (e.g., hexamethylprismane) provides highly accurate structural data. The basic steps include:

-

Growing a single crystal of the compound.

-

Irradiating the crystal with a monochromatic X-ray beam.

-

The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

The pattern is then mathematically analyzed to determine the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be derived.

-

Computational Methodology

Computational chemistry plays a crucial role in understanding the thermochemistry and reactivity of these unstable isomers.

-

Calculation of Strain Energy using Isodesmic Reactions: A common and reliable method for calculating strain energy is through the use of isodesmic reactions. These are hypothetical reactions where the number of each type of bond is conserved on both sides of the equation. This conservation of bond types leads to a cancellation of errors in the quantum chemical calculations, providing a more accurate determination of the strain energy of the cyclic molecule.

An example of an isodesmic reaction to determine the strain energy of this compound is:

This compound + 4 CH₄ → 2 CH₃-CH₃ + 2 CH₂=CH₂

The strain energy is then calculated from the computed enthalpies of the reactants and products.

Interconversion and Reaction Pathways

The high strain energy of this compound and its isomers makes them kinetically unstable, leading to various thermal and photochemical rearrangements.

Caption: Energy landscape and interconversion pathways of benzene and its valence isomers.

The diagram above illustrates the relative energies and the primary thermal (Δ) and photochemical (hν) pathways for the interconversion of benzene and its valence isomers. Benzene is the global minimum on the potential energy surface. Photochemical excitation of benzene can lead to the formation of this compound and Dewar benzene. These strained isomers can then thermally revert to the more stable benzene. Notably, Dewar benzene can also be photochemically converted to this compound. The synthesis of prismane is a more complex process that can originate from this compound and involves photochemical steps. Prismane's high strain energy is released explosively upon thermal conversion back to benzene.

Caption: Key synthetic routes to this compound, Dewar benzene, and prismane.

This workflow diagram highlights the seminal synthetic strategies developed to access these highly strained molecules. Each synthesis represents a landmark achievement in organic chemistry, requiring careful control of reaction conditions to navigate the challenging energy landscapes.

Conclusion

The study of this compound and its isomers provides a compelling example of how extreme ring strain can be harnessed to create molecules with unique properties and reactivity. For researchers in drug development, understanding the principles of ring strain is not merely an academic exercise. The incorporation of strained rings into molecular scaffolds can lead to novel three-dimensional structures that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. The synthetic pathways and reactivity patterns detailed in this guide offer a foundational understanding for the rational design of new therapeutic agents that leverage the intriguing chemistry of strained cyclic systems.

References

A Comprehensive Technical Guide to the Thermal Stability and Half-Life of Benzvalene in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzvalene, a tricyclic valence isomer of benzene, is a molecule of significant interest due to its high degree of ring strain and unique chemical reactivity. Its thermal instability, leading to a facile rearrangement to the aromatic and highly stable benzene molecule, is a defining characteristic. Understanding the kinetics and thermodynamics of this isomerization is crucial for researchers working with this compound and its derivatives, particularly in the fields of organic synthesis, materials science, and computational chemistry. This technical guide provides an in-depth analysis of the thermal stability and half-life of this compound in solution, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying reaction pathway.

Thermal Stability and Isomerization to Benzene

This compound is a highly strained molecule, possessing approximately 71 kcal/mol more energy than its aromatic isomer, benzene.[1] This substantial strain energy is the driving force behind its thermal rearrangement to benzene. The conversion is a symmetry-forbidden process, which is believed to proceed through a diradical intermediate.[1] In solution, this isomerization occurs spontaneously at a rate that is dependent on temperature and the solvent environment.

Quantitative Data on Half-Life and Activation Parameters

The thermal stability of this compound is most commonly quantified by its half-life (t½), the time required for half of a given sample to isomerize to benzene. This parameter, along with the activation energy (Ea), provides critical insights into the kinetics of the rearrangement.

Table 1: Half-Life of this compound in Solution

| Solvent | Temperature (°C) | Half-Life (t½) |

| Isohexane | Room Temperature | ~10 days[2] |

Table 2: Activation Parameters for the Thermal Isomerization of this compound to Benzene

| Solvent | Activation Energy (Ea) (kcal/mol) |

| n-Heptane | 26.7[2] |

Note: "Room Temperature" is generally considered to be around 20-25 °C. The provided data is based on available literature and may vary depending on specific experimental conditions.

Experimental Protocols

The determination of the thermal stability and half-life of this compound requires careful experimental design and execution due to the compound's inherent instability. The following sections outline the key experimental methodologies.

Synthesis and Purification of this compound

A common and effective method for the synthesis of this compound was developed by Katz et al. in 1971.[1]

Protocol for this compound Synthesis:

-

Reaction Setup: A reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., argon or nitrogen) is charged with cyclopentadiene in dimethyl ether.

-

Deprotonation: The solution is cooled to -45 °C, and methyllithium is added dropwise to deprotonate the cyclopentadiene, forming the cyclopentadienyl anion.

-

Carbene Addition: Dichloromethane is then added to the reaction mixture, followed by another equivalent of methyllithium. This in-situ generation of chlorocarbene leads to its addition to the cyclopentadienyl anion.

-

Workup: The reaction is quenched, and the this compound product is carefully isolated and purified. Due to its volatility and instability, purification is often performed at low temperatures using techniques like vacuum distillation or preparative gas chromatography.

Caution: Pure this compound is known to be explosive and can detonate upon scratching or sudden changes in pressure.[1] All manipulations should be carried out with extreme care, behind a safety shield, and on a small scale.

Kinetic Analysis of Thermal Isomerization

The rate of this compound's isomerization to benzene can be monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for this purpose.

Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy:

-

Sample Preparation: A solution of freshly purified this compound in the desired deuterated solvent is prepared in an NMR tube. The concentration should be chosen to provide a good signal-to-noise ratio.

-

NMR Spectrometer Setup: The NMR spectrometer is tuned and locked on the deuterated solvent signal. The probe temperature is precisely controlled and maintained at the desired value for the kinetic run.

-

Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. The disappearance of the characteristic signals of this compound and the appearance of the singlet corresponding to benzene are monitored.

-

Data Analysis: The integration values of the this compound and benzene signals are used to determine their relative concentrations over time. The natural logarithm of the this compound concentration is plotted against time. A linear plot indicates a first-order reaction.

-

Rate Constant and Half-Life Calculation: The pseudo-first-order rate constant (k) is determined from the slope of the linear plot (-k). The half-life is then calculated using the equation: t½ = ln(2)/k.

Reaction Mechanism and Visualization

The thermal rearrangement of this compound to benzene is a fascinating example of a pericyclic reaction. While the overall transformation is highly exothermic, it is kinetically hindered due to orbital symmetry constraints.

Signaling Pathway: Thermal Isomerization of this compound

The currently accepted mechanism involves the formation of a diradical intermediate. The process can be visualized as follows:

Experimental Workflow for Kinetic Analysis

The logical flow of a typical experiment to determine the thermal stability of this compound is outlined below.

Conclusion

The thermal stability of this compound is a direct consequence of its significant ring strain, leading to a spontaneous and exothermic isomerization to benzene. The half-life of this process is a key parameter for any researcher handling this compound and is influenced by both temperature and the surrounding solvent medium. The experimental protocols outlined in this guide provide a framework for the safe synthesis and accurate kinetic analysis of this compound. The mechanistic understanding of this symmetry-forbidden reaction continues to be an area of active research, with computational studies providing deeper insights into the nature of the transition state. This comprehensive guide serves as a valuable resource for professionals in the chemical sciences, enabling a more informed and effective approach to working with this fascinating and reactive molecule.

References

Unveiling the Digital Ghost: Early Computational Insights into Benzvalene's Structure

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzvalene, a tricyclic valence isomer of benzene, has long captivated chemists with its high strain energy and unusual bonding. First synthesized in 1967, its fleeting existence and explosive nature made experimental characterization challenging. In the nascent era of computational chemistry, theoretical studies provided the first detailed glimpses into the geometry and stability of this enigmatic molecule. This technical guide delves into the core of these early computational investigations, presenting their findings, methodologies, and the logical frameworks that paved the way for a deeper understanding of strained organic systems.

Quantitative Data from Early Computational Studies

The initial theoretical explorations of this compound's structure were primarily conducted using two main approaches: ab initio and semi-empirical methods. These early studies, while employing what are now considered rudimentary computational techniques, provided foundational data on the molecule's geometry and energetics.

Ab Initio Calculations (Newton, Schulman, and Manus, 1974)

One of the pioneering ab initio studies on this compound was reported by Newton, Schulman, and Manus in 1974. Utilizing a minimal STO-3G basis set, they performed geometry optimization to predict the equilibrium structure of this compound. Their work provided the first purely theoretical model of the molecule's bond lengths and angles.

| Parameter | C-C Bond Lengths (Å) | C-H Bond Lengths (Å) | Bond Angles (°) |

| STO-3G | C1-C2: 1.513 | C1-H1: 1.084 | ∠H1C1C2: 124.7 |

| C1-C6: 1.513 | C3-H3: 1.071 | ∠H1C1C6: 124.7 | |

| C2-C3: 1.556 | ∠C1C2C3: 96.9 | ||

| C2-C6: 1.449 | ∠C2C6C1: 96.9 | ||

| C3-C4: 1.310 | ∠C2C3C4: 108.8 | ||

| C3-C5: 1.556 | ∠C3C4C5: 108.8 | ||

| C4-C5: 1.513 | ∠C1C6C5: 96.9 |

Table 1: Calculated geometric parameters of this compound using the ab initio STO-3G method by Newton, Schulman, and Manus (1974).

Semi-Empirical MINDO/3 Calculations (Bingham, Dewar, and Lo, 1975)

In 1975, as part of their development of the MINDO/3 (Modified Intermediate Neglect of Diatomic Overlap, version 3) semi-empirical method, Bingham, Dewar, and Lo calculated the properties of numerous molecules, including this compound. This method, being computationally less expensive than ab initio techniques, allowed for broader application at the time.

| Parameter | C-C Bond Lengths (Å) | C-H Bond Lengths (Å) | Heat of Formation (kcal/mol) |

| MINDO/3 | C1-C2: 1.499 | C1-H1: 1.101 | 83.3 |

| C1-C6: 1.499 | C3-H3: 1.091 | ||

| C2-C3: 1.536 | |||

| C2-C6: 1.493 | |||

| C3-C4: 1.341 | |||

| C3-C5: 1.536 | |||

| C4-C5: 1.499 |

Table 2: Calculated geometric parameters and heat of formation of this compound using the MINDO/3 semi-empirical method by Bingham, Dewar, and Lo (1975).

Experimental Protocols: A Glimpse into Early Computational Chemistry

The methodologies employed in these early studies laid the groundwork for modern computational chemistry. Understanding their protocols is crucial for appreciating the evolution of the field.

Ab Initio Self-Consistent Field (SCF) Method (ca. 1974)

The ab initio calculations of the 1970s were centered around the Hartree-Fock Self-Consistent Field (SCF) method. This approach sought to approximate the many-electron wavefunction as a single Slater determinant of one-electron molecular orbitals.

Key Steps:

-

Definition of the System: The atomic coordinates of this compound were defined in a Cartesian system.

-

Basis Set Selection: A minimal basis set, such as STO-3G (Slater-Type Orbitals approximated by 3 Gaussian functions), was chosen to represent the atomic orbitals.

-

Initial Guess: An initial guess for the molecular orbital coefficients was made.

-

SCF Iterations: The Hartree-Fock equations were solved iteratively until the molecular orbital coefficients and the total energy converged to a self-consistent solution.

-

Geometry Optimization: The forces on each atom were calculated, and the atomic coordinates were adjusted to minimize the total energy of the molecule. This process was repeated until a stationary point on the potential energy surface was found.

MINDO/3 Semi-Empirical Method (ca. 1975)

The MINDO/3 method was a semi-empirical approach that simplified the Hartree-Fock calculations by neglecting certain electron-electron repulsion integrals and parameterizing others based on experimental data.

Key Steps:

-

Core Approximation: Only valence electrons were treated explicitly, with the core electrons and nucleus being treated as a single effective core.

-

Neglect of Diatomic Overlap: The overlap between atomic orbitals on different atoms was neglected in many two-electron integral calculations to significantly reduce computational cost.

-

Parameterization: The remaining integrals were approximated using parameters derived from experimental data, such as heats of formation and ionization potentials of a set of standard molecules.

-

SCF and Geometry Optimization: Similar to the ab initio method, an iterative SCF procedure was used to obtain converged molecular orbitals, followed by a geometry optimization to find the minimum energy structure.

Visualizing the Computational Workflow

The logical flow of these early computational studies can be represented as a straightforward workflow, from the initial molecular definition to the final analysis of its properties.

Conclusion

The pioneering computational studies on this compound by researchers like Newton, Schulman, Manus, Dewar, and their colleagues marked a significant step forward in theoretical organic chemistry. Despite the computational limitations of their time, their work provided the first detailed structural and energetic predictions for this highly strained molecule, offering invaluable insights that complemented and guided experimental efforts. The methodologies they employed, though now largely superseded, established the fundamental principles upon which the sophisticated computational tools used in modern chemical research are built. This guide serves as a testament to the power of early computational chemistry in unraveling the secrets of complex molecular architectures.

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Benzvalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzvalene (CAS Registry Number: 659-85-8), a tricyclic valence isomer of benzene, is a highly strained and reactive hydrocarbon with the molecular formula C₆H₆. First synthesized in 1967 by K. E. Wilzbach et al. through the photolysis of benzene, its synthesis was later refined by Thomas J. Katz and his colleagues.[1] Due to its significant ring strain, this compound is of considerable interest in the study of bonding in strained organic molecules and as a high-energy precursor in chemical synthesis. However, its inherent instability and explosive nature necessitate careful handling and a thorough understanding of its properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of pure this compound, including detailed experimental protocols and spectroscopic data.

Physical Properties

Pure this compound is a colorless liquid at room temperature with an extremely foul odor.[1] Its high steric strain, estimated to be ~71 kcal/mol higher in energy than benzene, renders it highly unstable and prone to explosive decomposition upon scratching or impact.[1] Due to this instability, comprehensive experimental data on its physical properties are scarce.

| Property | Value | Notes |

| Molecular Formula | C₆H₆ | |

| Molecular Weight | 78.114 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Extremely foul | [1] |

| Melting Point | Not reported | Due to its instability, determination is hazardous. |

| Boiling Point | Not reported | Prone to explosive decomposition upon heating. |

| Density | Not reported |

Chemical Properties and Reactivity

The most prominent chemical feature of this compound is its propensity to isomerize to the thermodynamically more stable benzene. This transformation has a chemical half-life of approximately 10 days at room temperature and is believed to proceed through a diradical intermediate in a symmetry-forbidden transition.[1]

Isomerization to Benzene:

The enthalpy of reaction (ΔrH°) for the isomerization of liquid this compound to benzene has been determined to be -283 ± 1 kJ/mol, highlighting the significant energy release in this process.[2]

Figure 1: Isomerization of this compound to Benzene.

Explosive Nature:

Pure this compound is known to detonate easily, a property attributed to its high positive enthalpy of formation and the kinetically facile pathway for its decomposition to the much more stable benzene.[1][3] This explosive nature makes its isolation and handling extremely hazardous, often requiring specialized equipment and procedures.

Polymerization:

This compound can undergo ring-opening metathesis polymerization to form polythis compound. This polymer retains the highly strained bicyclobutane rings, making it a sensitive material. The polymer has been investigated as a potential precursor to polyacetylene due to the ability of the bicyclobutane rings to isomerize to 1,3-dienes.[1]

Spectroscopic Data

Detailed spectroscopic data for pure, unsubstituted this compound is limited due to its instability. However, some data has been reported.

¹H NMR Spectroscopy

The 100-MHz ¹H NMR spectrum of this compound has been reported. The spectrum is complex, reflecting the unique chemical environment of each proton in the strained tricyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is available through spectral databases. Due to the molecule's symmetry, a limited number of signals are expected.

| Carbon Atom | Chemical Shift (ppm) |

| C1, C4 | (Data not fully available in open sources) |

| C2, C3 | (Data not fully available in open sources) |

| C5, C6 | (Data not fully available in open sources) |

Note: Access to specialized spectral databases is required for complete and verified ¹³C NMR data.

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The ultraviolet absorption spectrum of this compound has been reported in the context of its formation from the photolysis of benzene. It exhibits absorption in the UV region, but specific maxima (λmax) for the pure compound are not well-documented in readily accessible literature.[4]

Experimental Protocols

Synthesis of Pure this compound (Katz Synthesis)

The most cited method for the synthesis of this compound in higher yields is the procedure developed by Thomas J. Katz and his colleagues. This method avoids the low yields and difficult purification associated with the photolysis of benzene.

Workflow for the Katz Synthesis of this compound:

Figure 2: Workflow for the Katz synthesis of this compound.

Detailed Methodology:

-

Preparation of Lithium Cyclopentadienide: A solution of cyclopentadiene in dimethyl ether (DME) is treated with a solution of methyllithium in DME at low temperatures to form lithium cyclopentadienide.

-

Carbenoid Reaction: To the solution of lithium cyclopentadienide is added dichloromethane, followed by a solution of methyllithium in diethyl ether at -45 °C. This generates a chlorocarbenoid which reacts to form the this compound skeleton.[1]

-

Work-up: The reaction mixture is carefully worked up by evaporating the dimethyl ether. The remaining product and diethyl ether are then co-distilled under reduced pressure.

-

Purification: The resulting solution of this compound in diethyl ether can be further purified by preparative gas chromatography to obtain the pure compound. It is crucial to handle the purified this compound with extreme caution due to its explosive nature.

Synthesis via Photolysis of Benzene (Wilzbach Method)

The original synthesis of this compound involves the ultraviolet irradiation of benzene vapor at wavelengths between 237 and 254 nm.[1] This method, however, produces this compound in very low yields along with other isomers like fulvene and Dewar benzene, making purification challenging.

Workflow for the Photolytic Synthesis of this compound:

Figure 3: Workflow for the photolytic synthesis of this compound.

Detailed Methodology:

-

Irradiation: Benzene vapor is irradiated with ultraviolet light in the specified wavelength range.

-

Product Collection: The resulting mixture of isomers is collected.

-

Purification: The mixture is then subjected to preparative gas chromatography to isolate the small fraction of this compound.

Conclusion

This compound remains a molecule of significant academic interest due to its unique structure and high reactivity. While its synthesis and characterization are challenging due to its inherent instability and explosive properties, the data compiled in this guide provides a foundational understanding for researchers and scientists working with this fascinating compound. Extreme caution and adherence to strict safety protocols are paramount when attempting to synthesize or handle pure this compound. Further research to fully characterize its physical and spectroscopic properties would be of great value to the chemical community.

References

An In-depth Technical Guide to the Olfactory Characteristics and Safety Precautions for Benzvalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known olfactory properties and critical safety considerations for benzvalene, an isomer of benzene. Due to its extreme instability and propensity to isomerize into benzene, the safety protocols for benzene are of paramount importance when handling this compound.

Olfactory Characteristics

This compound is noted for its potent and unpleasant smell. Qualitative descriptions from its initial synthesis and study characterize it as being highly malodorous.

Table 1: Olfactory Profile of this compound

| Characteristic | Description | References |

| Odor | Extremely foul, extraordinarily foul | [1][2] |

Note: No quantitative odor threshold data for this compound is currently available in the cited literature.

Safety Precautions

The handling of this compound presents significant and severe hazards, primarily stemming from its high steric strain and its rapid conversion to benzene. The safety protocols must address both the inherent instability of this compound and the well-documented toxicity of benzene.

Intrinsic Hazards of this compound

The most critical hazard of pure this compound is its extreme instability, making it highly susceptible to explosive decomposition.

Table 2: Intrinsic Instability of this compound

| Hazard | Description | References |

| Explosive Nature | The pure compound is highly explosive and can detonate easily from stimuli such as scratching.[1][2] Even 10 mg samples have been observed to detonate consistently, and a 254 mg sample resulted in a violent explosion.[2] | [1][2][3] |

| High Energy State | Due to significant steric strain, this compound is approximately 71 kcal/mol higher in energy than its isomer, benzene.[1] | [1] |

| Chemical Reactivity | This compound readily converts to benzene. This isomerization has a chemical half-life of approximately 10 days at room temperature.[1] | [1] |

The high risk of detonation necessitates that this compound should not be isolated or handled in its pure form. It is recommended to prepare and handle it only in a dilute solution.[2]

Caption: Hazard pathway for this compound.

Hazards Associated with Benzene

As this compound converts to benzene, all handling procedures must account for the significant health risks posed by benzene.[1] Benzene is a known human carcinogen, mutagen, and has various other toxic effects.[4][5]

Table 3: Summary of Benzene Hazards

| Hazard Category | Description | References |

| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7] | [6][7][8] |

| Carcinogenicity | Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC.[4][7] Long-term exposure is linked to leukemia.[4][5][9] | [4][5][7][9] |

| Mutagenicity | May cause genetic defects.[10] | [10] |

| Target Organ Toxicity | Causes damage to organs, particularly the blood and bone marrow, through prolonged or repeated exposure.[9] Can lead to aplastic anemia.[4][9] | [4][9] |

| Acute Toxicity | High-level, short-term exposure can cause central nervous system depression, leading to dizziness, headaches, confusion, unconsciousness, and even death.[4][9][11] | [4][9][11] |

| Aspiration Hazard | May be fatal if swallowed and enters airways.[10] | [10] |

| Irritation | Causes skin and serious eye irritation.[10] | [10] |

Experimental Protocols and Handling

While specific, detailed experimental protocols for this compound are not widely published due to its hazardous nature, the synthesis described by Katz et al. (1971) provides context for its handling in a research setting.[2] The procedure involves the reaction of cyclopentadiene with methyllithium and dichloromethane in solution at low temperatures (-45 °C).[1] This underscores the critical need for controlled conditions and handling in solution.

All work with this compound must be conducted under the assumption that the operator is handling benzene.

Caption: General workflow for safely handling this compound.

Safety Procedures and Controls

The following tables summarize the necessary controls and procedures, which are based on established guidelines for handling benzene.

Table 4: Engineering and Personal Protective Controls

| Control Type | Requirement | Rationale | References |

| Engineering | All work must be conducted in a certified chemical fume hood. | To prevent inhalation of volatile and toxic vapors. | [12][13] |

| Engineering | Use explosion-proof and properly grounded equipment. | To prevent ignition of flammable vapors from static discharge or sparks. | [13][14] |

| PPE: Hand | Wear appropriate chemical-resistant gloves. | To prevent dermal absorption. | [12] |

| PPE: Eye/Face | Wear chemical splash goggles and/or a face shield. | To prevent eye contact with splashes. | [12][14] |

| PPE: Body | Wear a flame-retardant lab coat. | To protect against splashes and fire hazards. | |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and exposure. | [10][13] |

Table 5: Spill, First Aid, and Disposal Procedures

| Procedure | Action | References |

| Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with non-combustible material (e.g., sand, earth). Use non-sparking tools for cleanup. Place waste in a sealed container for disposal. | [6][12][13] |

| First Aid: Inhalation | Move the person to fresh air. Seek immediate medical attention. | [15] |

| First Aid: Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. | [14] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14] |

| First Aid: Ingestion | Do NOT induce vomiting due to aspiration risk. Call a poison control center or doctor immediately. | [6][14] |

| Fire | Use dry chemical, CO₂, or alcohol-resistant foam. Vapors can flash back. Containers may explode in a fire. | [7][10][13] |

| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. | [14][16] |

Disclaimer: This guide is intended for informational purposes for trained professionals. A thorough, site-specific risk assessment must be conducted before any work with this compound is initiated. Always consult the most current Safety Data Sheets (SDS) for all chemicals used in a procedure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Explosive - Wikipedia [en.wikipedia.org]

- 4. gov.uk [gov.uk]

- 5. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. airgas.com [airgas.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. chem.washington.edu [chem.washington.edu]

- 13. cpchem.com [cpchem.com]

- 14. fishersci.com [fishersci.com]

- 15. hselifenl.com [hselifenl.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Valence Isomers of Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core valence isomers of benzene, focusing on their structure, stability, synthesis, and interconversion pathways. The information presented is intended for an audience with a strong background in organic chemistry and aims to serve as a valuable resource for those interested in strained ring systems and their applications.

Introduction

The concept of valence isomers, constitutional isomers that can interconvert through pericyclic reactions, is vividly illustrated by the isomers of benzene (C₆H₆).[1] While benzene is the epitome of aromatic stability, its valence isomers—Dewar benzene, benzvalene, prismane, and bicyclopropenyl—are characterized by significant ring strain and unique chemical reactivity. These fascinating molecules, once theoretical curiosities, have been synthesized and characterized, providing profound insights into chemical bonding, reaction mechanisms, and the limits of molecular stability.[1][2] Their highly strained frameworks offer potential as high-energy materials and as precursors to novel molecular architectures relevant to drug discovery and materials science.

Structures and Physicochemical Properties

The valence isomers of benzene exhibit a fascinating diversity of three-dimensional structures, a stark contrast to the planar nature of benzene itself. Their unique geometries result in significant strain energies and distinct physicochemical properties.

Benzene

As the aromatic benchmark, benzene is a planar hexagonal molecule with all carbon-carbon bonds of equal length (1.39 pm), intermediate between a single and double bond.[3] This delocalized π-electron system is responsible for its exceptional thermodynamic stability.[4]

Dewar Benzene (bicyclo[2.2.0]hexa-2,5-diene)

Proposed by James Dewar in 1869, Dewar benzene consists of two fused cyclobutene rings.[5] Unlike benzene, it is non-planar. This strained structure is significantly less stable than benzene, with a relative energy of approximately 71 kcal/mol higher.[5] It reverts to benzene with a chemical half-life of about two days at room temperature, a conversion that is thermally slow due to being symmetry-forbidden.[5]

This compound (tricyclo[3.1.0.0²,⁶]hex-3-ene)

First synthesized in 1967 through the photolysis of benzene, this compound is a tricyclic isomer with a highly strained and reactive structure.[5][6] In its pure form, it is explosive and possesses a foul odor.[5][6] this compound is about 71 kcal/mol higher in energy than benzene and thermally converts to benzene with a half-life of approximately 10 days.[5]

Prismane (tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane)

Named for its prismatic shape, prismane is a tetracyclic isomer first synthesized in 1973.[7][8] The C-C-C bond angles are distorted to 60° in the triangular faces, leading to immense ring strain.[7] It is a colorless, explosive liquid at room temperature.[8] The thermal rearrangement of prismane to benzene is also symmetry-forbidden.[8]

Bicyclopropenyl

Bicyclopropenyl represents another valence isomer of benzene, consisting of two coupled cyclopropene rings. Its synthesis was reported in 1989. This isomer is also highly strained and reactive.

Quantitative Data Summary

The following table summarizes key quantitative data for the valence isomers of benzene, providing a basis for comparison of their structural and energetic properties.

| Property | Benzene | Dewar Benzene | This compound | Prismane | Bicyclopropenyl |

| Heat of Formation (kcal/mol) | 19.8 (gas)[9] | ~91 | ~85 | ~109 | ~129 |

| Strain Energy (kcal/mol) | 0 | ~71 | ~65 | ~90 | ~109 |

| C-C Bond Lengths (pm) | 139[3] | 134 (C=C), 152 (C-C) | 134 (C=C), 151-153 (C-C) | ~154 | 133 (C=C), 150 (C-C) |

| C-C-C Bond Angles (°) | 120[3] | 90 (internal), 120 (olefinic) | 60, 90, 120 | 60, 90 | 60, 150 |

| Symmetry Point Group | D₆h | C₂v | C₂v | D₃h | C₂h |

Note: Some values are approximate and may vary depending on the experimental or computational method used.

Experimental Protocols

The synthesis and characterization of benzene's valence isomers are challenging due to their instability and, in some cases, explosive nature. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound

The improved synthesis of this compound developed by Katz et al. is a widely cited method.[5][6]

Materials and Equipment:

-

Freshly distilled cyclopentadiene

-

Methyllithium in diethyl ether

-

Dichloromethane

-

Dimethyl ether

-

Dry, oxygen-free solvents and glassware

-

Low-temperature reaction setup (-45 °C)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a solution of lithium cyclopentadienide by adding methyllithium to a solution of freshly distilled cyclopentadiene in dimethyl ether at -45 °C.

-

To this solution, add a solution of dichloromethane in dimethyl ether dropwise while maintaining the temperature at -45 °C.

-

After the addition is complete, add a second equivalent of methyllithium in dimethyl ether, again at -45 °C.

-

The reaction mixture is stirred for a specified time at low temperature.

-

The reaction is quenched by the addition of water.

-

The product is extracted with a cold, inert solvent (e.g., pentane).

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is carefully removed under reduced pressure at low temperature to yield a solution of this compound. Caution: Pure this compound is explosive and should be handled with extreme care, preferably in dilute solution. [5]

Synthesis of Prismane

The synthesis of prismane, as reported by Katz and Acton, begins with this compound.[7][10]

Materials and Equipment:

-

This compound solution (from the previous procedure)

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Potassium hydroxide

-

Methanol

-

Copper(II) chloride

-

Photochemical reactor with a UV lamp

-

Preparative gas chromatograph

Procedure:

-

Diels-Alder Adduct Formation: To a solution of this compound, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (a strong dienophile) at low temperature. This reaction proceeds as a stepwise Diels-Alder-like reaction to form the adduct.[7][8]

-

Hydrolysis: The resulting adduct is hydrolyzed under basic conditions using potassium hydroxide in methanol.[7][8]

-

Azo Compound Formation: The hydrolyzed product is then treated with acidic copper(II) chloride to form a copper(II) chloride derivative. Neutralization with a strong base leads to the formation of the corresponding azo compound, which can be crystallized.[7][8]

-

Photolysis: The azo compound is subjected to photolysis using a UV lamp. This step cleaves the nitrogen gas and generates a biradical intermediate, which then closes to form prismane.[7][8] The yield of this final step is typically low (<10%).[7][8]

-

Purification: Prismane is isolated and purified by preparative gas chromatography.[8]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of these isomers. Due to their unique symmetries and strained geometries, their NMR spectra show characteristic features.

General Protocol for ¹H NMR:

-

Sample Preparation: Prepare a dilute solution of the valence isomer in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube. All handling of the sample should be done at low temperatures if the isomer is thermally sensitive.

-

Instrument Setup: Use a high-field NMR spectrometer. The acquisition parameters should be optimized for the specific nucleus and sample concentration. This includes setting the appropriate pulse width, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For unstable compounds, it may be necessary to acquire the spectrum quickly or at a low temperature to prevent decomposition.

-

Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts, coupling constants, and integration of the signals are then analyzed to confirm the structure.

Expected ¹H NMR Features:

-

Dewar Benzene: Due to its C₂v symmetry, the ¹H NMR spectrum is more complex than that of benzene, showing distinct signals for the bridgehead and olefinic protons.

-

This compound: The spectrum will show a complex pattern of signals corresponding to the different types of protons in its tricyclic structure.

-

Prismane: Due to its high D₃h symmetry, all six protons are equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.

Interconversion of Valence Isomers

The valence isomers of benzene are thermodynamically unstable relative to benzene and can interconvert through thermal or photochemical pathways. These transformations are often governed by the principles of orbital symmetry.

Caption: Interconversion pathways of benzene and its valence isomers.

The photochemical isomerization of benzene can lead to the formation of this compound and Dewar benzene.[5][6] These isomers can then thermally revert to the more stable benzene. The conversion of Dewar benzene to prismane can be achieved through a [2+2] cycloaddition. The thermal rearrangement of prismane back to benzene is a classic example of a symmetry-forbidden reaction, which explains its relative persistence despite its high strain energy.[8] The interconversion of BN-substituted Dewar benzene to BN-benzvalene has been shown to proceed through a photoinduced 1,2-boron shift involving a biradical intermediate.[3][11]

Conclusion

The valence isomers of benzene represent a remarkable class of molecules that have challenged and expanded our understanding of chemical structure and reactivity. Their synthesis and characterization have been triumphs of synthetic organic chemistry, and they continue to be subjects of active research. For drug development professionals, the unique three-dimensional structures of these strained rings offer intriguing scaffolds for the design of novel therapeutic agents. As our ability to synthesize and manipulate these high-energy molecules grows, so too will their potential applications in various fields of science and technology.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. A BN-Benzvalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. From BN-Dewar benzene to BN-benzvalene: a computational exploration of photoisomerization mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cascade Photoreaction in Crystals: A Phase Change Caused by a Dewar Benzene Quantum Chain Triggers a Topochemical [2 + 2] Photodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzene [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Benzvalene: A Technical Guide

An in-depth examination of the seminal papers detailing the first isolation and subsequent synthetic advancements of the strained benzene isomer, benzvalene.

This technical guide provides a comprehensive overview of the key scientific discoveries that led to the isolation and practical synthesis of this compound, a significant valence isomer of benzene. Aimed at researchers, scientists, and professionals in drug development, this document details the original experimental protocols, presents key quantitative data in a comparative format, and illustrates the reaction pathways through logical diagrams.

Introduction: The Quest for Benzene Isomers

The elucidation of the structure of benzene was a monumental achievement in organic chemistry. However, the theoretical possibility of other cyclic C₆H₆ isomers with different bonding arrangements, known as valence isomers, spurred a new area of research. Among these, this compound (tricyclo[3.1.0.0²,⁶]hex-3-ene), with its highly strained and unique tricyclic structure, presented a significant synthetic challenge and a subject of considerable theoretical interest. Its isolation and characterization were pivotal in understanding the broader landscape of aromaticity and strained organic molecules.

The Initial Discovery: Photolysis of Benzene

The first successful isolation of this compound was reported in 1967 by K. E. Wilzbach, J. S. Ritscher, and L. Kaplan.[1][2] Their approach involved the ultraviolet irradiation of benzene in the vapor phase. This photochemical method provided the first tangible evidence of this compound's existence, although the yields were notably low.[3]

Experimental Protocol: Photolytic Synthesis

The original method involved the irradiation of benzene vapor at reduced pressure with ultraviolet light. The specific conditions are summarized below:

-

Reactant: Benzene (vapor phase)

-

Irradiation Wavelength: 2537 Å (and also explored in the range of 2370-2540 nm)[3]

-

Pressure: Low pressure (specifics not detailed in the initial communication)

-

Temperature: Not specified (implied ambient temperature for vapor phase)

-

Apparatus: A custom photochemical reactor suitable for vapor-phase irradiation.

-

Isolation: The photoproducts were collected and analyzed, with this compound being a minor component alongside other isomers like fulvene and Dewar benzene.[3] The isolation of pure this compound from this mixture was a significant challenge due to its reactivity and the low concentrations produced.

Quantitative Data: Photolytic Synthesis

The photochemical approach was groundbreaking for its discovery but impractical for producing substantial quantities of this compound.

| Parameter | Value | Reference |

| Yield | Low (not explicitly quantified in the initial report) | [1] |

| Other Products | Fulvene, Dewar Benzene | [3] |

A Practical Breakthrough: The Katz Synthesis

A major advancement in the field came in 1971 when T. J. Katz, E. J. Wang, and N. Acton developed a chemical synthesis that produced this compound in significantly higher yields.[4][5] This method, which did not rely on photochemistry, made this compound much more accessible for further study of its physical and chemical properties.

Experimental Protocol: Chemical Synthesis

The Katz synthesis involves the reaction of cyclopentadienyllithium with dichloromethane and additional alkyllithium. The detailed steps are as follows:

-

Formation of Cyclopentadienyllithium: Cyclopentadiene is treated with methyllithium in a suitable ether solvent (e.g., dimethyl ether) to form the cyclopentadienyl anion.

-

Carbene Addition and Rearrangement: The reaction mixture is then treated with dichloromethane and a second equivalent of methyllithium at low temperature (-45 °C).[3] This in-situ generation of a carbene equivalent and subsequent reaction with the cyclopentadienyl anion, followed by rearrangement, leads to the formation of the this compound skeleton.

-

Work-up and Isolation: The reaction is quenched, and the volatile this compound is isolated from the reaction mixture.

Quantitative Data: Chemical Synthesis

The Katz synthesis represented a significant improvement in terms of yield and scalability compared to the photolytic method.

| Parameter | Value | Reference |

| Yield of this compound | ~29% | [4] |

| Byproduct (Benzene) | ~6.4% | [4] |

| Reaction Temperature | -45 °C | [3] |

| Key Reagents | Cyclopentadiene, Methyllithium, Dichloromethane | [3] |

Physicochemical and Spectroscopic Data

The availability of this compound through the Katz synthesis allowed for a more thorough characterization of its properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [6] |

| Molar Mass | 78.11 g/mol | [3] |

| Energy Relative to Benzene | ~71 kcal/mol higher | [3] |

| Chemical Half-life | ~10 days (in solution at room temperature) | [3] |

| Appearance | Colorless liquid with a reported foul odor | [3] |

| Stability | Highly strained, can detonate easily in pure form | [3] |

Spectroscopic Data

The structural elucidation of this compound was confirmed by various spectroscopic methods.

¹³C NMR Spectrum (Bruker WH-90) [6]

| Chemical Shift (ppm) | Assignment |

| Data not explicitly provided in ppm, but the spectrum is available. | Carbon skeleton of this compound |

¹H NMR Spectrum

While a directly citable primary source for the ¹H NMR spectrum was not found in the seminal papers, the structure is consistent with the following expected signals: vinyl, allylic, and bridgehead protons. Later publications on this compound derivatives provide detailed NMR data for those structures.[7][8]

Reaction Pathways and Logical Relationships

The synthetic routes to this compound can be visualized as follows:

Figure 1: Photolytic synthesis of this compound from benzene.

Figure 2: Chemical synthesis of this compound (Katz synthesis).

Conclusion